1,1,1,3-Tetrafluorobutane
Description
Evolution and Significance of Fluorinated Organic Compounds in Chemical Science
The field of organofluorine chemistry, which focuses on organic compounds containing a carbon-fluorine (C-F) bond, has evolved from early academic curiosities into a cornerstone of modern chemical science. wikipedia.orgnih.gov The journey began in the 19th century, with the first synthesis of an organofluorine compound, fluoromethane, predating even the isolation of elemental fluorine itself. nih.govnumberanalytics.com The field experienced dramatic growth during World War II, particularly with developments connected to the Manhattan Project, which spurred industrial and academic interest. worktribe.comjst.go.jp
The significance of fluorinated organic compounds stems from the unique properties imparted by the fluorine atom. Fluorine is the most electronegative element, leading to a highly polarized and exceptionally strong C-F bond—one of the strongest single bonds in organic chemistry. nih.govnumberanalytics.com This bond strength confers high thermal stability and resistance to oxidation and metabolic degradation. numberanalytics.comacs.org The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties, including lipophilicity, bioavailability, and molecular conformation. numberanalytics.comchinesechemsoc.org
These unique characteristics have led to the widespread application of organofluorine compounds in numerous sectors. They are integral to the development of pharmaceuticals, with an estimated 20% of all pharmaceutical products containing fluorine. numberanalytics.comchinesechemsoc.org Notable examples include the antidepressant fluoxetine (B1211875) and the anti-cancer drug 5-fluorouracil. wikipedia.orgnumberanalytics.com In agriculture, fluorinated compounds are crucial components of pesticides and herbicides. numberanalytics.comworktribe.com Furthermore, they are found in advanced materials like fluoropolymers (e.g., Teflon), refrigerants (hydrofluorocarbons or HFCs), and specialized solvents. wikipedia.orgworktribe.com The continuous development of new fluorinating agents and synthetic methods remains a vibrant area of research, expanding the chemist's toolkit for creating novel molecules. beilstein-journals.org
The Structural and Synthetic Context of Butane (B89635) Derivatives in Organofluorine Chemistry
Butane derivatives are fundamental four-carbon structures that serve as important scaffolds in organic synthesis. researchgate.net Within organofluorine chemistry, the introduction of fluorine atoms to a butane backbone creates a diverse class of molecules with tailored properties. The position and number of fluorine atoms significantly influence the molecule's reactivity, stability, and physical characteristics. acs.org
The synthesis of fluorinated butanes often involves specialized techniques. Common strategies include:
Halogen Exchange (Halex) Reactions: This widely used industrial method involves replacing other halogens (typically chlorine) with fluorine using a fluorine source like potassium fluoride (B91410) (KF). nih.gov
Fluorination of Unsaturated Precursors: Alkenes or alkynes can be fluorinated using various reagents, including elemental fluorine (often diluted) or hydrofluoric acid (HF). google.com For instance, a patent describes the preparation of fluoro-halo-butanes by the fluorodimerization of chloroolefins. google.com
Dehydrohalogenation: The elimination of a hydrogen and a halogen atom from a more highly halogenated precursor can introduce a double bond or be part of a multi-step synthesis. Catalytic dehydrohalogenation of compounds like 3-chloro-1,1,1,3-tetrafluorobutane is a key reaction in this area. researchgate.netscite.ai
Building Block Approach: Syntheses can utilize smaller, pre-fluorinated molecules that are then combined to construct the desired butane derivative. wikipedia.org For example, 1,4-dibromo-1,1,2,2-tetrafluorobutane (B95609) serves as a reactive intermediate for creating more complex fluorinated structures. ontosight.ai
These synthetic routes provide access to a wide array of fluorinated butanes, from partially fluorinated compounds like 2,2-difluorobutane (B3031438) to perfluorinated structures. These compounds are not only end-products but also valuable intermediates and building blocks for synthesizing pharmaceuticals, agrochemicals, and fluorinated polymers. ontosight.ainih.govrsc.org
Current Research Frontiers and Academic Relevance of 1,1,1,3-Tetrafluorobutane
This compound (CAS No. 86884-13-1) is a specific hydrofluorocarbon (HFC) that has garnered attention in academic and industrial research, particularly in the field of catalysis. nih.govchemsrc.com Its structure, featuring a trifluoromethyl group at one end and a single fluorine atom on the third carbon, makes it a valuable substrate for studying selective chemical transformations.
A significant area of current research involves the catalytic dehydrohalogenation of related compounds to produce valuable fluoroolefins. For example, extensive research has been conducted on the dehydrohalogenation of 3-chloro-1,1,1,3-tetrafluorobutane using various metal fluoride catalysts, such as aluminum fluoride (AlF₃), magnesium fluoride (MgF₂), and barium fluoride (BaF₂). researchgate.netscite.aiuaeu.ac.ae These studies aim to understand how the catalyst's properties, like its acid-base character, influence reaction selectivity and efficiency, with the goal of producing specific fluorinated butenes. researchgate.netscite.ai These butenes are important monomers for fluoropolymers and intermediates for other specialty chemicals.
The academic relevance of this compound and its close derivatives lies in their utility as model compounds for probing fundamental reaction mechanisms. uaeu.ac.ae Research into their synthesis and reactions contributes to the broader understanding of C-F bond activation, a challenging but crucial area in organofluorine chemistry. scilit.com The insights gained from studying the reactivity of such molecules can lead to the development of more efficient and selective catalysts for producing next-generation refrigerants, propellants, and functional materials with specific environmental and performance profiles.
Interactive Data Table: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₆F₄ |
| Molecular Weight | 126.08 g/mol |
| CAS Number | 86884-13-1 |
| Appearance | Data not available |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Density | Data not available |
| Solubility | Data not available |
| Synonyms | Butane, 1,1,1,3-tetrafluoro- |
| Source: PubChem CID 15914919 nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,3-tetrafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F4/c1-3(5)2-4(6,7)8/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLXFUYFWQZKGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579463 | |
| Record name | 1,1,1,3-Tetrafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86884-13-1 | |
| Record name | 1,1,1,3-Tetrafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological Advances in the Synthesis of 1,1,1,3 Tetrafluorobutane and Analogous Fluorinated Butanes
Strategic Approaches to Carbon-Fluorine Bond Formation in Butane (B89635) Frameworks
The introduction of fluorine atoms into a butane skeleton requires specialized methods due to the high electronegativity of fluorine and the strength of the resulting C-F bond. Strategies often involve either the direct fluorination of hydrocarbon precursors or the synthesis and subsequent transformation of halogenated intermediates.
Catalytic methods are central to the industrial synthesis of HFCs, offering pathways to improved efficiency and selectivity. These approaches often involve the fluorination of chlorinated precursors using hydrogen fluoride (B91410) (HF). smolecule.com The development of robust catalysts that can withstand the corrosive reaction conditions while directing the fluorination to specific positions is a significant area of research.
Transition metal complexes are instrumental in mediating the formation of C-F bonds. nih.gov While direct C-H fluorination is challenging, transition metals can facilitate the activation of C-H bonds, making them susceptible to fluorination. whiterose.ac.uk For instance, the activation of C-H bonds in hydrofluorocarbons at transition metal centers is a subject of intensive study, exploring the balance between C-H and C-F bond activation to achieve desired transformations. whiterose.ac.ukresearchgate.net
In the synthesis of related gem-difluoro hydrofluorocarbons, high-valency transition metal fluorides like cobalt trifluoride (CoF₃) have been used as powerful fluorinating agents. This type of reagent can achieve exhaustive fluorination of hydrocarbon precursors. The synthesis of analogous fluorinated butanes often relies on chromium-based catalysts, which are effective for gas-phase fluorinations at high temperatures. sci-hub.se The choice of metal and reaction conditions can significantly influence the degree and regioselectivity of fluorination.
Table 1: Examples of Transition Metal-Based Catalytic Systems in Fluorination
| Catalyst System | Reaction Type | Application Context | Reference |
|---|---|---|---|
| Chromium-based catalysts | Gas-phase fluorination | Synthesis of hydrofluoroolefins from fluorinated alkanes | sci-hub.se |
| Palladium on Aluminum Fluoride (Pd/AlF₃) | Dehydrofluorination | Synthesis of fluorinated olefins from HFCs | scilit.comresearchgate.net |
| Nickel on Aluminum Fluoride (Ni/AlF₃) | Dehydrofluorination | Good activity and stability for converting HFCs | researchgate.net |
| Rhodium complexes | C-H Bond Activation | Stoichiometric and catalytic reactions of hydrofluorocarbons | whiterose.ac.uk |
The synthesis of fluorinated butanes can be achieved through the use of a wide array of electrophilic and nucleophilic fluorinating reagents, particularly in laboratory-scale preparations. tcichemicals.com
Nucleophilic Fluorination involves the use of a fluoride ion (F⁻) source to displace a leaving group. alfa-chemistry.com Common reagents include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as hydrogen fluoride complexes such as Olah's reagent (HF/pyridine). alfa-chemistry.com Deoxyfluorinating agents like diethylaminosulfur trifluoride (DAST) are effective for converting hydroxyl groups to fluorine atoms, a potential route for preparing fluorinated butanes from butanol precursors. tcichemicals.comchinesechemsoc.org
Electrophilic Fluorination employs reagents that deliver an electrophilic fluorine (F⁺) to a nucleophilic carbon center, such as an enolate or an electron-rich aromatic ring. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are most common due to their relative stability and safety. wikipedia.org Prominent examples include Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). alfa-chemistry.comchinesechemsoc.orgwikipedia.org These reagents are highly effective for the fluorination of carbanions and other nucleophiles, which could be generated from functionalized butane precursors. nih.gov
Table 2: Comparison of Common Fluorinating Reagents
| Reagent Type | Examples | Mechanism | Typical Substrates | Reference |
|---|---|---|---|---|
| Nucleophilic | KF, CsF, HF/pyridine, DAST | SN2 substitution, addition | Alkyl halides, sulfonates, alcohols | alfa-chemistry.comchinesechemsoc.org |
| Electrophilic | Selectfluor, NFSI | Electrophilic attack | Enolates, carbanions, electron-rich alkenes | alfa-chemistry.comwikipedia.org |
A prevalent strategy for synthesizing specific fluorinated butanes involves the preparation of a chlorinated or brominated butane derivative, followed by halogen exchange (halex) reactions or other functional group transformations.
Unsaturated fluorinated hydrocarbons, such as fluorinated butenes or butadienes, are versatile intermediates. These compounds can be synthesized via elimination reactions, such as dehydrohalogenation, from saturated polyhalogenated butanes. For example, 3-chloro-1,1,1,3-tetrafluorobutane can undergo dehydrochlorination or dehydrofluorination to yield unsaturated products. rsc.orgrsc.org High surface area aluminum fluoride (HS-AlF₃) has been shown to be a highly selective catalyst for the dehydrofluorination of 3-chloro-1,1,1,3-tetrafluorobutane. rsc.orgrsc.org
These unsaturated intermediates can then be subjected to further reactions. For instance, hydrogenation of a fluorinated butene would yield the corresponding saturated fluorobutane. The addition of HF across a double bond is another key transformation used in the industry to increase the fluorine content of a molecule. sci-hub.se
Polyhalogenated butanes serve as crucial precursors for functional group interconversions. While direct information on transformations from 3,4-Dibromo-1,1,1,3-tetrafluorobutane is limited, analogous reactions provide a clear precedent. A closely related compound, 1,3,4-tribromo-1,1,2,2-tetrafluorobutane, can be converted into a lithium acetylide intermediate by treatment with a strong base. researchgate.netthieme-connect.com This acetylide is a versatile nucleophile that can react with various electrophiles. researchgate.net
Similarly, dehalogenation or dehydrohalogenation of a compound like 3,4-Dibromo-1,1,1,3-tetrafluorobutane could be used to generate unsaturated systems. researchgate.net For example, the dechlorination of 1,2,3,4-tetrachloro-hexafluorobutane with zinc powder is a known method to produce hexafluorobutadiene. scirp.org A similar reductive elimination of bromine from 3,4-Dibromo-1,1,1,3-tetrafluorobutane would be a plausible route to a fluorinated diene, which could then be hydrogenated to afford 1,1,1,3-tetrafluorobutane.
Utilization of Fluorinated Diols as Synthetic Building Blocks (e.g., 2,2,3,3-Tetrafluoro-1,4-butanediol (B1295199) in polymer synthesis)
Fluorinated diols are crucial building blocks in polymer chemistry, valued for their ability to impart unique properties onto the resulting materials. Current time information in Bangalore, IN.charlotte.edu Among these, 2,2,3,3-Tetrafluoro-1,4-butanediol is a prominent example used in the synthesis of specialty polymers. google.com The incorporation of the fluorinated backbone from the diol enhances properties such as thermal stability and chemical resistance in the final polymer. Current time information in Bangalore, IN.google.com This diol serves as a key component in producing high-performance materials suitable for demanding applications in the electronics and automotive industries. google.com
The synthesis of polyesters and polyurethanes has particularly benefited from the use of 2,2,3,3-tetrafluoro-1,4-butanediol. For instance, it can be used as a chain extender in the synthesis of segmented polyurethanes. However, the polymerization process is not without its challenges. The strong electron-withdrawing effect of the fluorine atoms in the diol reduces the nucleophilicity of the adjacent hydroxyl groups, which can impede polymerization and lead to lower molecular weight products. Furthermore, the volatility of the fluorinated diol compared to its non-fluorinated counterparts like 1,4-butanediol (B3395766) requires modified polymerization conditions to prevent its evaporation during the reaction.
Biocatalytic methods have also been explored for the synthesis of fluorinated polyesters from fluorinated diols. Studies have shown that enzymes like Novozym 435, an immobilized lipase, can effectively catalyze the polymerization. However, the enzyme's specificity towards the fluorinated diol's chain length can be a limiting factor for achieving high molecular weight polymers.
Table 1: Examples of Polymers Synthesized Using 2,2,3,3-Tetrafluoro-1,4-butanediol
| Polymer Type | Monomers Used with Diol | Key Findings/Applications |
| Segmented Polyurethanes (SPU) | Diisocyanates (e.g., IPDI) | Used as a chain extender to create fluorinated polyurethanes (FPU) with enhanced properties. acs.org |
| Perfluoro-polyether (PFPE) modified SPU | PFPE, Diisocyanates | Incorporation of the diol modifies the final polymer for specific applications. |
| Fluorinated Polyesters | Dimethyl succinate | Polymerization is challenging due to the diol's reduced nucleophilicity and volatility. |
| Silicone Fluorinated Aliphatic Polyester (B1180765) Amides | Silicone and amide precursors | Enzymatic synthesis produces polymers with desirable thermal and chemical properties. Current time information in Bangalore, IN. |
| Fluorine-functionalized Zn-tetraphenylporphyrins (ZnTPPs) | Trifluoromethanesulfonic anhydride, benzylamine | The diol is a precursor in a multi-step synthesis to create fluorinated pyrrolidine (B122466) rings for porphyrin functionalization. nsf.gov |
Chemo-, Regio-, and Stereoselective Synthetic Pathways to this compound Isomers
Achieving selectivity is a cornerstone of modern organic synthesis, allowing for the precise construction of molecules with desired connectivity and spatial arrangement. nih.gov In the context of this compound, which contains a stereocenter at the C3 position, controlling chemo-, regio-, and stereoselectivity is critical for accessing specific isomers and enantiomerically pure forms.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of fluorinated butanes, a key precursor might be a molecule with multiple reactive sites, such as double bonds or different halogen atoms. For example, the dehydrohalogenation of 3-chloro-1,1,1,3-tetrafluorobutane can proceed via either dehydrofluorination or dehydrochlorination. The choice of catalyst can direct the reaction towards one pathway, a demonstration of chemoselectivity. rsc.org
Regioselectivity is the preference for bond formation at one position over another. nih.gov A primary route to fluorinated alkanes is the hydrofluorination of alkenes. britannica.comnih.gov In the case of an unsymmetrical alkene precursor, such as 1,1,1-trifluoro-2-butene, the addition of hydrogen fluoride (HF) would be expected to follow Markovnikov's rule. This principle predicts that the hydrogen atom adds to the carbon with more hydrogen substituents, and the fluorine atom adds to the more substituted carbon, thus regioselectively yielding this compound. Modern methods using reagents like Fe(III)/NaBH₄ with Selectfluor for the hydrofluorination of unactivated alkenes also exhibit exclusive Markovnikov addition. organic-chemistry.org
Stereoselectivity involves the preferential formation of one stereoisomer over another. For this compound, this is particularly relevant for obtaining specific enantiomers (R or S). This can be achieved by using chiral starting materials or through asymmetric synthesis. A common strategy is the catalytic hydrogenation of a prochiral unsaturated precursor, like 1,1,1-trifluoro-2-butene, using a chiral catalyst. The asymmetric hydrogenation of olefins is a well-established method for producing enantiomerically enriched products. rsc.org Depending on the geometry of the alkene (E/Z isomer) and the catalyst system, such reactions can be either enantiodivergent (each isomer gives a different enantiomer) or enantioconvergent (a mixture of isomers gives a single enantiomer). rsc.org Another approach involves the stereoselective reduction of a corresponding fluorinated ketone.
Table 2: Potential Selective Reactions in the Synthesis of this compound Isomers
| Selectivity Type | Reaction Example | Precursor | Reagents/Catalyst | Expected Outcome |
| Regioselective | Hydrofluorination | 1,1,1-Trifluoro-2-butene | HF or HF-equivalent (e.g., HF/Pyridine) | Markovnikov addition to yield this compound. nih.govfluorine1.rufluorine1.ru |
| Chemoselective | Dehydrohalogenation | 3-chloro-1,1,1,3-tetrafluorobutane | BaF₂ catalyst | Selective dehydrochlorination over dehydrofluorination. rsc.org |
| Stereoselective | Catalytic Hydrogenation | (E)- or (Z)-1,1,1,3-Tetrafluoro-2-butene | H₂, Chiral Rh or Ir catalyst | Asymmetric hydrogenation to yield (R)- or (S)-1,1,1,3-Tetrafluorobutane. rsc.org |
| Stereoselective | Stereospecific Reduction | 1,1,1,3-Tetrafluoro-2-butyne | H₂, Lindlar's Catalyst | syn-addition to form cis-1,1,1,3-Tetrafluoro-2-butene. libretexts.org |
Development and Optimization of Catalytic Systems for this compound Synthesis
The industrial synthesis of hydrofluorocarbons (HFCs) relies heavily on efficient and robust catalytic systems. For this compound, catalytic development is focused on two main areas: the synthesis of unsaturated precursors and their subsequent hydrogenation.
A key precursor for this compound is 1,1,1,3-tetrafluoro-1-butene or 1,1,1,3-tetrafluoro-2-butene. These alkenes are often produced via the dehydrohalogenation of saturated, halogenated butanes like 3-chloro-1,1,1,3-tetrafluorobutane. rsc.orgresearchgate.net Research in this area has led to the development of highly selective metal fluoride catalysts. researchgate.net A significant advancement has been the synthesis of nanoscopic, high-surface-area (HS) metal fluorides via non-aqueous sol-gel routes. rsc.org These catalysts exhibit superior performance compared to their conventionally prepared counterparts.
For example, HS-AlF₃ has demonstrated exceptional catalytic activity and selectivity for the dehydrofluorination of 3-chloro-1,1,1,3-tetrafluorobutane, achieving over 99% conversion and 100% selectivity towards the dehydrofluorination product at temperatures as low as 200°C. rsc.orgresearchgate.net In contrast, nanoscopic BaF₂ acts as a highly selective catalyst for the dehydrochlorination of the same substrate. rsc.org The ability to tune the reaction pathway by selecting the appropriate metal fluoride catalyst is a major breakthrough. The Lewis acidity of the catalyst plays a crucial role; strong Lewis acid sites on AlF₃ are responsible for its high dehydrofluorination activity. researchgate.netresearchgate.net
Once the unsaturated tetrafluorobutene precursor is synthesized, the final step is catalytic hydrogenation to produce the saturated this compound. libretexts.orglibretexts.org This is a heterogeneous catalytic process typically employing finely divided metals like platinum, palladium, or nickel on a support. libretexts.orgillinois.edu The choice of metal, support, solvent, and reaction conditions (temperature, pressure) can influence the rate and selectivity of the reduction. For instance, specialized catalysts like Lindlar's catalyst (poisoned palladium) are used to selectively reduce alkynes to cis-alkenes without further reduction to the alkane, a principle that can be applied to control the stereochemistry of intermediates. libretexts.org Optimization of these hydrogenation catalysts focuses on maximizing activity, ensuring complete saturation of the double bond, and minimizing side reactions or catalyst poisoning. illinois.edu
Table 3: Catalytic Systems for Reactions Relevant to this compound Synthesis
| Reaction | Catalyst | Substrate | Product(s) | Selectivity/Key Feature |
| Dehydrofluorination | High-Surface-Area AlF₃ | 3-chloro-1,1,1,3-tetrafluorobutane | 3-chloro-1,1,1-trifluoro-2-butene | >99% conversion, 100% selectivity for dehydrofluorination. rsc.orgresearchgate.net |
| Dehydrochlorination | Nanoscopic BaF₂ | 3-chloro-1,1,1,3-tetrafluorobutane | 1,1,1,3-tetrafluoro-1-butene | ~98% conversion, 100% selectivity for dehydrochlorination. rsc.org |
| Dehydrochlorination | BaClₓFᵧ | 1-chloro-1,1-difluoroethane | Vinylidene fluoride | Pre-chlorination of BaF₂ stabilizes catalyst selectivity over time. mdpi.com |
| Hydrogenation | Pd, Pt, or Ni | Tetrafluorobutene isomers | This compound | Lowers activation energy for saturation of the C=C bond. libretexts.org |
| syn-Hydrogenation | Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | Tetrafluorobutyne | cis-Tetrafluorobutene | Stereoselective reduction of an alkyne to a cis-alkene. libretexts.org |
Mechanistic Investigations and Catalytic Transformations Involving 1,1,1,3 Tetrafluorobutane Derivatives
Dehydrohalogenation Reactions of Halogenated Butane (B89635) Systems
Dehydrohalogenation, the removal of a hydrogen and a halogen atom from a substrate, is a fundamental reaction in organic synthesis. In the context of halogenated butanes, this process is crucial for the production of valuable olefins. The reaction can proceed via two main pathways: dehydrofluorination and dehydrochlorination, depending on the specific substrate and catalyst used.
Dehydrofluorination Pathways (e.g., of 3-chloro-1,1,1,3-tetrafluorobutane)
The removal of hydrogen fluoride (B91410) (HF) from a molecule, or dehydrofluorination, is a key transformation for producing fluorinated alkenes. For 3-chloro-1,1,1,3-tetrafluorobutane, this reaction is selectively catalyzed by certain metal fluorides. cbs.dkrsc.org
The catalytic activity of metal fluorides like aluminum fluoride (AlF₃) and magnesium fluoride (MgF₂) in dehydrofluorination reactions is intrinsically linked to their surface acidity, specifically their Lewis acid sites. researchgate.netjim.org.cn Lewis acids are electron-pair acceptors and play a crucial role in activating the carbon-fluorine (C-F) bond. researchgate.netmatec-conferences.org
For AlF₃, the strong Lewis acid sites are considered the active centers for dehydrofluorination. rsc.orgresearchgate.net The mechanism proposed involves the interaction of a fluorine atom from the substrate with a Lewis acidic metal center on the catalyst surface. researchgate.net This interaction weakens the C-F bond, facilitating its cleavage. researchgate.netmatec-conferences.org The dehydrofluorination of 3-chloro-1,1,1,3-tetrafluorobutane over AlF₃ has been shown to proceed with high conversion and selectivity. researchgate.net Studies have demonstrated that high-surface-area AlF₃ (HS-AlF₃) can achieve over 99% conversion with 100% selectivity towards the dehydrofluorination product at temperatures as low as 200 °C. researchgate.net The enhanced activity of HS-AlF₃ is attributed to a higher concentration of under-coordinated aluminum species on the surface, which act as strong Lewis acid sites. researchgate.net
Similarly, MgF₂ acts as a catalyst for dehydrofluorination, although its Lewis acidity is generally weaker than that of AlF₃. jim.org.cn The active sites on MgF₂ are proposed to be the Mg²⁺ cations, which function as Lewis acid sites, interacting with the fluorine atoms of the reactant. halide-crylink.com The neighboring surface fluoride anions can act as basic sites, abstracting a proton. halide-crylink.com The efficiency of MgF₂ can be significantly improved by increasing its surface area and creating more under-coordinated magnesium sites, which enhances its Lewis acidity. jim.org.cn
The proposed mechanism for dehydrofluorination on AlF₃ involves the adsorption of the fluorinated butane onto the catalyst surface. researchgate.net A surface aluminum atom acts as a Lewis acid, interacting with a fluorine atom of the substrate, while a surface fluorine atom acts as a Lewis base, abstracting a proton. This concerted action leads to the elimination of HF and the formation of the corresponding alkene. researchgate.net
Synergistic effects between different components of a catalyst system can significantly enhance the activation of the highly stable carbon-fluorine (C-F) bond. acs.orgnih.gov This can involve the cooperation between different types of active sites or between different metals in an alloy or complex.
One demonstrated strategy involves the creation of synergistic Lewis and Brønsted acid pairs. acs.org For instance, atomically dispersed Zn-O-Al sites have been developed where tricoordinated Al(III) sites act as Lewis acids and adjacent Zn-OH groups function as Brønsted acids. acs.org This dual-acid system facilitates both the adsorption and the decomposition of fluorinated compounds by cooperatively activating the C-F bond. acs.org
Another approach involves the use of heterodimetallic complexes. A ruthenium-palladium complex, for example, has shown remarkable activity in the hydrodefluorination of C-F bonds. nih.gov In this system, the palladium center is proposed to facilitate the C-F bond activation, while the ruthenium center enables the reduction of the substrate. nih.gov The activity of this heterodimetallic complex was found to be superior to a mixture of the individual homodimetallic complexes, highlighting the benefits of the synergistic interaction within a single molecular framework. nih.gov
In the context of supported catalysts, the addition of a second metal can also lead to synergistic effects. For example, adding Ni to an AlF₃ catalyst has been shown to improve both the activity and stability for dehydrofluorination reactions. matec-conferences.org This is attributed to a synergistic catalysis mechanism involving both the Lewis acid sites of the AlF₃ support and the metallic Ni particles. matec-conferences.org
Dehydrochlorination Pathways (e.g., of 3-chloro-1,1,1,3-tetrafluorobutane)
Dehydrochlorination, the elimination of hydrogen chloride (HCl), presents an alternative reaction pathway for halogenated butanes like 3-chloro-1,1,1,3-tetrafluorobutane. This pathway is favored by catalysts with different acid-base properties compared to those that promote dehydrofluorination. cbs.dk
The selective removal of either HF or HCl from 3-chloro-1,1,1,3-tetrafluorobutane can be achieved by carefully selecting the catalyst. cbs.dk While strong Lewis acids like AlF₃ are highly selective for dehydrofluorination, other metal fluorides, particularly those of alkaline earth metals, can favor dehydrochlorination. cbs.dkscite.ai
Barium fluoride (BaF₂) has been identified as a highly selective catalyst for the dehydrochlorination of 3-chloro-1,1,1,3-tetrafluorobutane, achieving 98% conversion with 100% selectivity. cbs.dk The proposed mechanism for dehydrochlorination on BaF₂ involves the interaction of the chlorine atom of the substrate with a barium cation (a Lewis acid site) and the abstraction of a neighboring hydrogen atom by a surface fluoride anion (a Lewis base site). researchgate.net The preference for dehydrochlorination over dehydrofluorination on BaF₂ is attributed to the different affinities of the catalyst's active sites for chlorine versus fluorine. cbs.dk
The differentiation in selectivity between AlF₃ and BaF₂ highlights the importance of the catalyst's acid-base properties in directing the reaction pathway. cbs.dk The stronger Lewis acidity of AlF₃ leads to preferential activation of the stronger C-F bond, while the specific properties of BaF₂ favor the activation of the C-Cl bond. cbs.dkresearchgate.net
Comparative Kinetic and Thermodynamic Studies of Dehydrohalogenation Processes
The dehydrohalogenation of alkyl halides can be understood through kinetic and thermodynamic principles. These reactions, which can proceed through E1 or E2 mechanisms, are influenced by factors such as the strength of the carbon-halogen bond and the stability of the resulting alkene. bingol.edu.tryoutube.com
Thermodynamically, the stability of the final product plays a significant role. For instance, the dehydrogenation of butane to trans-but-2-ene is an endothermic process. pearson.com In dehydrohalogenation reactions, the formation of the more substituted (and thus more stable) alkene, known as the Zaitsev product, is often favored. youtube.com However, the use of a sterically hindered base can lead to the formation of the less substituted Hoffman product. youtube.com
Kinetically, the rate of dehydrohalogenation is dependent on the identity of the halogen. The reaction rate generally follows the order R-I > R-Br > R-Cl > R-F, which corresponds to the decreasing strength of the carbon-halogen bond. bingol.edu.tr This implies that the cleavage of the C-X bond is involved in the rate-determining step of the reaction. bingol.edu.tr
For catalytic dehydrofluorination, the activation energy can be significantly lowered by the catalyst. For example, in the dehydrofluorination of 1,1,1,3,3-pentafluoropropane, a V₂O₅/MgF₂ catalyst was found to have a much lower activation energy (44.6 ± 1.9 kJ mol⁻¹) compared to the MgF₂ support alone (69.0 ± 0.8 kJ mol⁻¹). halide-crylink.com This kinetic advantage is attributed to the formation of new, more active catalytic species. halide-crylink.com
The choice between dehydrofluorination and dehydrochlorination is also governed by kinetic factors. The activation of the very strong C-F bond typically requires more energy than the activation of a C-Cl bond, often necessitating the use of strong Lewis acid catalysts and higher reaction temperatures. researchgate.netmatec-conferences.org
Other Reaction Mechanisms of 1,1,1,3-Tetrafluorobutane and Related Fluorinated Alkanes
While the core of this article focuses on specific catalytic transformations, it is pertinent to discuss other reaction mechanisms involving this compound and its fluorinated counterparts. These reactions highlight the versatility of fluorinated alkanes and their derivatives in organic synthesis.
Halogenation and Hydrogenation of Fluorinated Olefins
The introduction of halogen atoms or the saturation of double bonds in fluorinated olefins represents a critical pathway to synthesizing a variety of fluorinated alkanes. These reactions are often catalyzed and can exhibit high degrees of selectivity.
Halogenation of Fluorinated Olefins:
The halogenation of fluorinated butenes, such as (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes, with reagents like bromine (Br₂) and iodine monochloride (ICl) leads to the formation of 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes. These reactions can be a gateway to further transformations, including dehydrohalogenation to produce other valuable fluorinated olefins. For instance, the bromination of 1,1,4,4,4-pentafluorobuta-1,2-diene, an allene (B1206475) synthesized from a bromo-olefin precursor, yields (Z)-1,2-dibromo-1,1,4,4,4-pentafluorobut-2-ene with high selectivity. researchgate.net The reaction with ICl is reported to be less selective, leading to addition products at both double bonds of the allene. researchgate.net
Ionic and free-radical additions of halogens to perfluoroalkenes have also been studied. For example, the ionic reaction of chlorine and bromine with hexafluoro-1,3-butadiene (B1630412) suggests the formation of a weakly-bridged halonium ion intermediate. nih.gov The study of ionic reactions of halogens like Cl₂, Br₂, and ICl with terminal alkenes bearing fluorine substituents demonstrates that the position and number of fluorine atoms influence the symmetry of the intermediate halonium ions, which in turn dictates the product distribution. soton.ac.uk
Hydrogenation of Fluorinated Olefins:
The asymmetric hydrogenation of fluorinated olefins is a powerful method for creating chiral centers bearing fluorine atoms. researchgate.net Iridium complexes with N,P-ligands have proven to be effective catalysts for this transformation. researchgate.netd-nb.infocore.ac.uk A significant challenge in this reaction is the potential for hydrogenolysis, which leads to the undesired cleavage of the C-F bond. researchgate.netd-nb.info
Research has shown that the choice of catalyst is crucial to minimize defluorination and achieve high enantioselectivity. researchgate.netd-nb.info For example, an iridium catalyst featuring an azanorbornyl scaffold in the ligand has demonstrated high conversion and enantiomeric excesses (ee's) with minimal fluorine elimination in the hydrogenation of vinylic fluorine compounds. researchgate.netd-nb.info The hydrogenation of tetrasubstituted fluorine-containing olefins, which are typically less reactive, has also been achieved with high ee's using these iridium complexes. d-nb.info The hydrogenation process is understood to proceed via a syn-addition of H₂ across the double bond. d-nb.info
| Catalyst System | Substrate Type | Key Findings | Reference(s) |
| Iridium-N,P-Ligand Complexes | Fluorinated Olefins | Capable of high conversion and enantioselectivity (up to 99% ee). researchgate.net A key challenge is managing the competing hydrogenolysis (defluorination) reaction. researchgate.netd-nb.info | researchgate.netd-nb.infocore.ac.uk |
| Iridium with Azanorbornyl Scaffold Ligand | Vinylic Fluorine Compounds | Showed promising results with high conversion and very high ee's, with low levels of fluorine elimination. d-nb.info | d-nb.info |
| Ruthenium-BINAP Catalysts | 2-Fluoro-2-alkenoic acids | Effective for asymmetric hydrogenation, with conversion and ee being insensitive to the pre-catalyst form. | researchgate.net |
Cycloaddition Chemistry of Tetrafluorobutane Derivatives (e.g., 1,4-diiodo-2,2,3,3-tetrafluorobutane in single-walled carbon nanotube functionalization)
Cycloaddition reactions offer a powerful method for constructing cyclic systems and for the functionalization of materials. The use of fluorinated building blocks in these reactions can impart unique properties to the resulting products. A notable example is the functionalization of single-walled carbon nanotubes (SWCNTs).
Research has demonstrated the use of 1,4-diiodo-2,2,3,3-tetrafluorobutane in the functionalization of SWCNTs. researchgate.netnih.gov This reaction, along with the use of other perfluoroalkyl iodides, allows for the tuning of the photoluminescence (PL) properties of the nanotubes. nih.gov Specifically, the reaction of (6,5) SWCNTs with 1,4-diiodo-2,2,3,3-tetrafluorobutane leads to the emergence of new PL peaks, indicating a modification of the electronic band gap of the nanotubes. nih.gov This type of functionalization is significant for applications in bioimaging and telecommunications, where precise control over emission wavelengths is crucial. nih.gov
The mechanism of such functionalizations can involve the formation of radicals. For instance, perfluoroalkyl radicals can be generated from perfluoroalkyl iodides, which then add to the SWCNT sidewall. mums.ac.ir This approach has been used to attach perfluorinated alkyl groups to both SWCNTs and graphene. d-nb.info
The functionalization of SWCNTs is a broad field, with various cycloaddition strategies being employed. researchgate.netresearchgate.netwikipedia.org These include [2+2] and Diels-Alder [4+2] cycloadditions, which can reduce the heterogeneity of organic color centers on the nanotubes. researchgate.netwikipedia.org The use of fluorinated derivatives like 1,4-diiodo-2,2,3,3-tetrafluorobutane is part of a wider effort to control the local strain and electronic properties of SWCNTs through covalent modification. researchgate.net
| Reactant | Substrate | Reaction Type | Application/Significance | Reference(s) |
| 1,4-Diiodo-2,2,3,3-tetrafluorobutane | Single-Walled Carbon Nanotubes (SWCNTs) | Cycloaddition/Functionalization | Tunes the photoluminescence properties of SWCNTs for applications in bioimaging and telecommunications. nih.gov | researchgate.netnih.gov |
| Perfluoroalkyl Iodides | SWCNTs and Graphene | Radical Addition | Covalent functionalization to enhance dispersibility and modify electronic properties. d-nb.infomums.ac.ir | d-nb.infomums.ac.ir |
| Enophile Molecules (e.g., methylmaleimide) | SWCNTs | [2+2] Cycloaddition | Creates divalent organic color centers with reduced emission heterogeneity. | researchgate.net |
| Diphenylethylene Cyclobutene (DPE-CB) end-capped Polystyrene | SWCNTs | [4+2] Diels-Alder Cycloaddition | Surface functionalization of SWCNTs with polymer chains. | wikipedia.org |
Electrophilic and Nucleophilic Substitution with Fluorinated Butyl Moieties
Substitution reactions are fundamental in organic chemistry for introducing or modifying functional groups. The presence of fluorine atoms in an alkyl chain, such as in a tetrafluorobutane moiety, significantly influences the reactivity of the molecule towards electrophiles and nucleophiles.
Electrophilic Substitution:
Generally, the high electronegativity of fluorine atoms deactivates an adjacent carbon framework towards electrophilic attack by inductively withdrawing electron density. rsc.org Therefore, electrophilic substitution on a saturated fluorinated alkane chain like that in this compound is not a common reaction pathway under typical conditions. Free-radical substitution, such as gas-phase halogenation of butane, is a more characteristic reaction for aliphatic hydrocarbons. rsc.org In these radical reactions, the selectivity for substitution at primary, secondary, or tertiary positions is observed, with selectivity decreasing in the order of bromination > chlorination > fluorination. rsc.org
Nucleophilic Substitution:
Nucleophilic substitution reactions involving fluorinated butyl moieties are more prevalent, particularly when a good leaving group is present. The strong electron-withdrawing effect of the fluorine atoms can facilitate nucleophilic attack at a nearby carbon center.
A relevant example is the reaction of 2,2,3,3-tetrafluoro-1,4-butanediol (B1295199) , a derivative of tetrafluorobutane. The hydroxyl groups of this diol can act as nucleophiles or can be converted into good leaving groups to facilitate substitution by other nucleophiles. ontosight.ai For instance, the sodium derivative of 2,2,3,3-tetrafluoro-1,4-butanediol undergoes nucleophilic substitution reactions with hexachlorocyclotriphosphazene (N₃P₃Cl₆) and octachlorocyclotetraphosphazene (B1205224) (N₄P₄Cl₈) to form various spiro and ansa derivatives. soton.ac.ukacs.orgresearchgate.netsemanticscholar.org In these reactions, the fluorinated dioxy anion displaces chloride ions on the phosphazene ring. soton.ac.ukresearchgate.net
These reactions showcase how a tetrafluorobutane backbone can be incorporated into more complex molecular architectures through nucleophilic substitution pathways. The specific products formed (spiro vs. ansa) are influenced by reaction stoichiometry and the nature of the phosphazene starting material. soton.ac.ukresearchgate.net
| Reaction Type | Substrate Example | Reagent(s) | Key Mechanistic Aspect | Product Type | Reference(s) |
| Free-Radical Substitution | n-Butane / iso-Butane | F₂, Cl₂, Br₂ | Hydrogen abstraction by halogen radicals. | Halogenated butanes | rsc.org |
| Nucleophilic Substitution | 2,2,3,3-Tetrafluoro-1,4-butanediol (as sodium salt) | Hexachlorocyclotriphosphazene (N₃P₃Cl₆) | Nucleophilic attack by the alkoxide on the phosphorus center, displacing chloride. | Spiro and ansa phosphazene derivatives | soton.ac.ukacs.orgsemanticscholar.org |
| Nucleophilic Substitution | 2,2,3,3-Tetrafluoro-1,4-butanediol (as sodium salt) | Octachlorocyclotetraphosphazene (N₄P₄Cl₈) | Nucleophilic displacement of chloride from the phosphazene ring by the fluorinated diolate. | Spiro, ansa, and mixed spiro-ansa phosphazene derivatives | researchgate.net |
Advanced Characterization Techniques and Computational Studies for 1,1,1,3 Tetrafluorobutane Systems
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry methods are increasingly used to complement experimental studies and to provide insights that are difficult or impossible to obtain through experiments alone. elsevier.comuu.se
For 1,1,1,3-tetrafluorobutane, computational methods such as ab initio calculations and density functional theory (DFT) can be used to:
Predict Molecular Properties: Geometries, vibrational frequencies, and NMR chemical shifts can be calculated and compared with experimental data to confirm structural assignments. nih.gov
Investigate Conformational Isomers: The relative energies and populations of different conformers of this compound can be determined.
Model Reaction Mechanisms: The potential energy surfaces of reactions involving this compound can be explored to understand reaction pathways and predict reaction products. This is particularly relevant for studying its atmospheric degradation. acs.org
Calculate Thermochemical Properties: Enthalpies of formation, Gibbs free energies, and other thermodynamic properties can be computed. chemeo.com
Computational studies have been instrumental in understanding the atmospheric chemistry and radiative forcing of hydrofluorocarbons. epa.gov For instance, calculations can predict the site of H-atom abstraction by hydroxyl radicals, which is the primary atmospheric removal process for many HFCs. epa.gov
Table 3: Computationally Derived Properties of 1,1,1,3,3-Pentafluorobutane (B1294926) (a related HFC)
| Property | Value | Unit | Source |
| ΔfG° | -985.57 | kJ/mol | Joback Calculated Property chemeo.com |
| ΔfH°gas | -1123.94 | kJ/mol | Joback Calculated Property chemeo.com |
| logPoct/wat | 2.594 | Crippen Calculated Property chemeo.com |
Note: This data is for a related compound and illustrates the type of information obtainable from computational methods.
Density Functional Theory (DFT) for Molecular Structure, Energetics, and Electronic Properties
Density Functional Theory (DFT) has emerged as a powerful and popular computational quantum mechanical modeling method for investigating the electronic structure of many-body systems, including atoms and molecules. wikipedia.org Unlike traditional wavefunction-based methods, DFT determines the properties of a many-electron system using functionals of the spatially dependent electron density. wikipedia.org This approach generally offers a favorable balance between computational cost and accuracy, making it a cornerstone of modern computational chemistry. wikipedia.orgyoutube.com
In the context of this compound, DFT calculations are instrumental in determining its ground-state molecular structure, optimizing its geometry, and calculating its energetic properties. nih.gov The process typically involves using a functional, such as the popular B3LYP or M06-2X, combined with a suitable basis set, like 6-311++G(d,p), to solve the Kohn-Sham equations. nih.govchemmethod.com The solution yields the molecule's minimum energy conformation, bond lengths, and bond angles. All optimized structures are confirmed as true energy minima on the potential energy surface by ensuring the absence of imaginary frequencies in a subsequent vibrational frequency analysis. nih.gov The electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), can also be readily obtained, providing insights into the molecule's reactivity. nih.gov
The rotation around the central C-C bonds in this compound gives rise to several conformers. The stability of these conformers is dictated by a delicate balance of steric hindrance, dipole-dipole interactions, and weaker intermolecular forces like hyperconjugation. Conformational analysis of similar fluorinated alkanes, such as 2,2,3,3-tetrafluorobutane, has been successfully performed using computational methods. acs.org For this isomer, the energy difference between the anti and syn conformations is significantly larger than in non-fluorinated butane (B89635), a result of the strong repulsions between the vicinal CF₂ groups. acs.org
For this compound, one can expect a similar analysis to reveal the relative stabilities of its various staggered and eclipsed conformations. The key torsional angles would be around the C2-C3 bond. The interactions between the trifluoromethyl (CF₃) group and the fluorine atom on C3 are particularly important. The gauche conformation, for instance, may be influenced by the "gauche effect," where a conformation with adjacent electronegative groups is unexpectedly stabilized. acs.org
| Conformer | Torsion Angle (X-C-C-Y) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| Anti | 180° | 0.00 | 0.1 |
| Gauche | 60° | 0.95 | 2.5 |
| Eclipsed | 0° | 5.10 | 2.6 |
This interactive table demonstrates the typical energetic differences and dipole moment variations between different conformers of a substituted alkane as determined by DFT calculations.
DFT calculations are a standard method for predicting the vibrational spectra (infrared and Raman) of molecules. chemmethod.com After optimizing the molecular geometry, a frequency calculation is performed, which yields the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. chemmethod.commontana.edu These theoretical spectra can be compared directly with experimental data to validate the calculated structure. chemmethod.com It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, correcting for anharmonicity and approximations in the functional. acs.org For example, studies on cation-cyclohexane complexes have successfully modeled experimental IR photodissociation spectra by scaling B3LYP/6-311+G(d,p) frequencies by a factor of 0.9595. acs.org
The prediction of electronic spectra (UV-Vis) is accomplished using Time-Dependent Density Functional Theory (TD-DFT), an extension of DFT for excited states. core.ac.uk TD-DFT can calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in an electronic spectrum. nih.govcore.ac.uk While TD-DFT is computationally efficient, its accuracy can be limited, sometimes requiring comparison with higher-level methods like coupled-cluster theory (e.g., CC2) or the use of machine learning models trained on experimental deviations to improve predictive power. core.ac.uk
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |
| ν1 | 2985 | 2990 | C-H Stretch |
| ν2 | 1450 | 1455 | CH₂ Scissoring |
| ν3 | 1155 | 1160 | C-F Stretch (sym) |
| ν4 | 1120 | 1125 | C-F Stretch (asym) |
| ν5 | 840 | 845 | C-C Stretch |
This interactive table showcases how theoretically predicted vibrational frequencies from DFT calculations are often compared with experimental values to validate the computational model.
Ab Initio and Semi-Empirical Methods for Quantum Chemical Modeling
Beyond DFT, other quantum chemical methods are available for modeling molecular systems. These are broadly categorized as ab initio and semi-empirical methods.
Ab initio methods solve the electronic Schrödinger equation from "first principles," without using empirical parameters, relying only on fundamental physical constants. wikipedia.org The simplest ab initio method is Hartree-Fock (HF) theory, which approximates the electron-electron repulsion by considering an average field, thus neglecting electron correlation. wikipedia.org More accurate, but computationally expensive, post-Hartree-Fock methods systematically improve upon the HF approximation to include electron correlation. nih.gov These include Møller–Plesset perturbation theory (e.g., MP2) and coupled-cluster theory (e.g., CCSD(T)). nih.gov Ab initio calculations have been used to study the reaction potential energy surfaces and non-additive energetic effects in related fluorocarbons, such as tetrafluoromethylenecyclopropane. acs.org
Semi-empirical methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org Methods like AM1, PM3, and PM6 neglect many of the computationally expensive two-electron integrals and use parameters to compensate for these approximations and to implicitly include some electron correlation. wikipedia.orguni-muenchen.de This makes them much faster than ab initio or DFT methods, allowing for the study of very large molecular systems. wikipedia.org However, their accuracy is highly dependent on whether the molecule under study is similar to those used in the parameterization database. wikipedia.org These methods have been noted in the context of modeling catalysts used in the transformation of related chlorofluorocarbons. fu-berlin.de
Computational Studies of Reaction Pathways and Catalytic Cycles
Computational chemistry, particularly DFT, is extensively used to elucidate reaction mechanisms, identify transition states, and understand catalytic cycles. For molecules related to this compound, significant computational work has focused on dehydrohalogenation reactions.
Studies on the dehydrochlorination of 3-chloro-1,1,1,3-tetrafluorobutane over metal fluoride (B91410) catalysts like AlF₃ and MgF₂ have utilized DFT to understand catalyst selectivity. researchgate.netrsc.org For example, high-surface-area AlF₃ was found to be highly selective for dehydrochlorination, which was attributed to the presence of strong Lewis acid sites on the catalyst surface. researchgate.net DFT calculations can model the interaction between the reactant and the catalyst surface, mapping out the potential energy surface for different reaction pathways, such as dehydrochlorination versus dehydrofluorination. rsc.org A proposed catalytic mechanism for this reaction involves the adsorption of the chlorofluorocarbon onto an acidic site on the AlF₃ surface, followed by the elimination of HCl. rsc.org
These computational investigations allow researchers to calculate key energetic parameters, such as activation energies (Ea) and reaction enthalpies (ΔH), for each elementary step in the catalytic cycle. This information is critical for rational catalyst design and for optimizing reaction conditions to favor desired products. bris.ac.ukescholarship.org
Table 3: Example of Calculated Activation Barriers for Competing Reaction Pathways (Note: This is an illustrative table based on findings for the dehydrohalogenation of 3-chloro-1,1,1,3-tetrafluorobutane.)
| Catalyst | Reaction Pathway | Calculated Activation Energy (kcal/mol) | Reference |
| AlF₃ | Dehydrochlorination | 25.5 | rsc.org |
| AlF₃ | Dehydrofluorination | 38.2 | rsc.org |
| MgF₂ | Dehydrochlorination | 30.1 | rsc.org |
| MgF₂ | Dehydrofluorination | 28.9 | rsc.org |
This interactive table demonstrates how DFT calculations can be used to compare the energy barriers for different reaction pathways on various catalysts, explaining observed product selectivities.
Translational Applications and Future Research Directions of 1,1,1,3 Tetrafluorobutane
1,1,1,3-Tetrafluorobutane as a Crucial Intermediate in Advanced Organic Synthesis
While this compound itself is a key fluorinated molecule, its true synthetic prowess is often realized through its derivatives, which serve as versatile building blocks. The strategic placement of fluorine atoms imparts unique chemical and physical properties that are highly sought after in materials science and medicinal chemistry. A particularly important derivative is 2,2,3,3-tetrafluoro-1,4-butanediol (B1295199), a monomer synthesized from butyne intermediates, which acts as a gateway to a variety of advanced materials. google.com
The incorporation of fluorine into polymers can dramatically enhance their thermal stability, chemical resistance, and surface properties. 2,2,3,3-Tetrafluoro-1,4-butanediol, derived from the butane (B89635) backbone, is a key reactant in the synthesis of numerous high-performance fluorinated polymers. cymitquimica.com
Its applications include:
Segmented Polyurethanes: It is used as a chain extender in the synthesis of segmented polyurethanes. The fluorinated segments introduced by the diol can enhance the oleophobic and hydrophobic properties of the final polymer coatings. sigmaaldrich.com
Polyester (B1180765) Amides: It serves as a crucial reactant for the enzymatic synthesis of silicone-fluorinated aliphatic polyester amides, which combine the benefits of silicones and fluorocarbons. cymitquimica.com
High-Energy Materials: The diol can be used to synthesize energetic materials like 2,2,3,3-tetrafluorobutane-1,4-diyl dinitrate. sigmaaldrich.comsigmaaldrich.com
General Fluoropolymers: The synthesis of various fluoropolymers can be achieved through the copolymerization of fluoroalkenes, and building blocks like tetrafluorobutane derivatives are integral to creating polymers with tailored properties, such as reduced crystallinity and improved solubility compared to homopolymers like PTFE. 20.210.105google.com Furthermore, related compounds such as 1,1,1,3,3-pentafluorobutane (B1294926) have been used as a solvent in the radical terpolymerization of other fluorinated monomers, highlighting the utility of fluorinated butanes in this industrial space. 20.210.105
The unique structure of tetrafluorobutane derivatives makes them valuable in the construction of complex, functional molecules beyond linear polymers.
Spirocyclic Phosphazenes: A significant application is in the synthesis of modified cyclophosphazenes. The reaction of hexachlorocyclotriphosphazene or octachlorocyclotetraphosphazene (B1205224) with the sodium salt of 2,2,3,3-tetrafluorobutane-1,4-diol yields a variety of substituted products. 20.210.105 Depending on the stoichiometry and reaction conditions, this reaction can produce mono-, bis-, tris-, or tetrakis-spiro compounds. asme.org Interestingly, the reaction also leads to the formation of isomeric ansa derivatives, where the fluorinated chain bridges two non-geminal phosphorus atoms on the phosphazene ring, as opposed to the geminal substitution seen in spiro compounds. 20.210.105asme.org These reactions demonstrate the utility of the tetrafluorobutane-derived diol in creating complex, three-dimensional inorganic-organic hybrid macrocycles.
Cyanine (B1664457) Dyes: Fluorinated cyanine dyes are an important class of fluorescent probes with applications in bioimaging. researchgate.netnih.gov The incorporation of fluorine can enhance their photophysical properties and stability. mdpi.com The synthesis of these dyes often involves the condensation of two heterocyclic quaternary salts. rsc.orgunito.it While direct synthesis using a tetrafluorobutane moiety is not prominently documented, the general strategy involves using fluorine-containing building blocks, such as fluorinated benzaldehyde (B42025) or phthalonitrile (B49051) derivatives, to construct the final dye. researchgate.netmdpi.com Building blocks derived from this compound could theoretically be incorporated to create novel fluorogenic cyanine dyes with tailored properties for specific applications, such as labeling RNA aptamers or other biomolecules. nih.govrsc.org
Macrocycles: The synthesis of functional macrocycles is a burgeoning field in supramolecular chemistry, with applications in catalysis, molecular recognition, and materials science. nih.govmdpi.combeilstein-journals.org The phosphazene derivatives mentioned above are themselves macrocyclic structures. asme.org More broadly, the principles of dynamic covalent chemistry and precipitation-driven cyclization are used to create shape-persistent macrocycles. researchgate.net The introduction of fluorinated fragments, such as those derived from this compound, into macrocyclic scaffolds is a strategy for creating organocatalytic nanoreactors or responsive materials. beilstein-journals.org Fluorinated segments can be used to tune the electronic properties, solubility, and binding capabilities of the macrocycle, enabling the design of complex host-guest systems or functional molecular devices. nih.gov
Contributions to Heterogeneous Catalysis Research
Research into the catalytic conversion of fluorinated butanes is critical for the chemical industry, particularly for the production of next-generation refrigerants and valuable fluorinated olefins.
A key reaction involving a derivative of this compound is the dehydrohalogenation of 3-chloro-1,1,1,3-tetrafluorobutane. This reaction is a model for understanding how to selectively break C-F and C-Cl bonds to produce hydrofluoroolefins (HFOs). Research has focused heavily on metal fluoride (B91410) catalysts, which exhibit tunable acidity and stability in the harsh, HF-rich environments typical of these reactions.
The choice of catalyst has a profound impact on selectivity, governed by the Hard and Soft Acids and Bases (HSAB) principle.
Dehydrofluorination: Strong Lewis acids preferentially activate the hard C-F bond. High-surface-area aluminum fluoride (AlF₃) has been shown to be a highly active and selective catalyst for the dehydrofluorination of 3-chloro-1,1,1,3-tetrafluorobutane, achieving over 99% conversion with 100% selectivity to the dehydrofluorination product at temperatures as low as 200°C. asdlib.org
Dehydrochlorination: Softer Lewis acids preferentially interact with the softer chlorine atom. For instance, nanoscopic barium fluoride (BaF₂) exclusively catalyzes the dehydrochlorination of the same substrate with high conversion and selectivity. eia.org
Mixed Selectivity: Catalysts with intermediate properties, like magnesium fluoride (MgF₂) and calcium fluoride (CaF₂), can produce a mixture of both dehydrofluorination and dehydrochlorination products. rsc.org
Other catalyst systems, such as fluorinated NiO/Cr₂O₃, have also been developed and show high activity and stability for the dehydrofluorination of related hydrofluorocarbons (HFCs). researchgate.net The activity of these catalysts is often linked to the presence of new acid sites formed by the fluorination of the metal oxides. researchgate.net
| Catalyst | Primary Product Type | Key Finding | Reference |
|---|---|---|---|
| High-Surface-Area AlF₃ | Dehydrofluorination | >99% conversion and 100% selectivity at 200°C due to strong Lewis acidity. | asdlib.org |
| Nanoscopic BaF₂ | Dehydrochlorination | ~98% conversion and 100% selectivity for dehydrochlorination product. | eia.org |
| Nanoscopic MgF₂ | Mixed (Mainly Dehydrofluorination) | ~90% selectivity for the dehydrofluorination product. | rsc.org |
| Nanoscopic CaF₂ | Mixed (Dehydrochlorination/Dehydrofluorination) | Acts as both a dehydrofluorination and dehydrochlorination catalyst. | rsc.org |
A major challenge in the catalytic processing of fluorinated feedstocks is catalyst deactivation, which is often caused by the deposition of carbonaceous materials, or "coke," on the active sites. refindustry.com The strong Lewis acid sites that are effective for C-F bond activation can also promote side reactions that lead to polymerization and coke formation, blocking pores and covering active centers. asdlib.org
Several strategies are being investigated to address this issue:
Regeneration by Oxidation: The most common method for regenerating a coked catalyst is to burn off the carbon deposits. This is typically achieved through temperature-programmed calcination in a stream of air or a nitrogen/oxygen mixture. mdpi.comrefindustry.com For some nickel-based catalysts, this process has been shown to recover over 94% of the initial activity. mdpi.com
Blocking Strong Acid Sites: Research has shown that the strongest acid sites are often responsible for rapid deactivation. asdlib.org One novel approach involves using C-AlF₃ composite catalysts where pre-deposited carbon from the incomplete decomposition of organic precursors during synthesis blocks these overly active sites. This strategy has led to excellent stability over long reaction times (e.g., 100 hours) in the dehydrofluorination of related HFCs, whereas the pure AlF₃ catalyst suffered severe deactivation. nih.gov
Support Effects: The choice of catalyst support can influence stability and regenerability. For nickel catalysts used in related processes, TiO₂ and Al₂O₃ have been identified as excellent supports that maintain catalytic activity over repeated reaction-regeneration cycles, in contrast to supports like SiO₂. refindustry.com
Broader Implications and Sustainability Aspects of Fluorinated Butane Research
The research surrounding this compound and its catalytic conversions is deeply intertwined with global efforts to mitigate climate change. Fluorinated butanes are part of the family of hydrofluorocarbons (HFCs), which were adopted as replacements for ozone-depleting chlorofluorocarbons (CFCs). asme.orgresearchgate.net However, many HFCs are potent greenhouse gases with high Global Warming Potentials (GWPs). asme.orgresearchgate.net
This has driven the development of a fourth generation of fluorinated gases, hydrofluoroolefins (HFOs), which have very low GWPs. scispace.com The catalytic dehydrofluorination and dehydrohalogenation of fluorinated butanes, as discussed in section 5.2, are key pathways to producing these more environmentally benign HFOs. asdlib.orgscispace.com
However, the shift to HFOs is not without its own environmental challenges. A significant concern is that the atmospheric degradation of many HFOs produces trifluoroacetic acid (TFA), a highly persistent and water-soluble substance that is classified as a per- and polyfluoroalkyl substance (PFAS), or "forever chemical". rsc.orgacs.org Rising levels of TFA have been detected in rainwater, surface water, and even human blood, prompting debate and regulatory scrutiny. rsc.orgacs.org
This complex situation highlights several key aspects of sustainability in fluorinated butane research:
Green Chemistry Principles: There is a strong need to apply green chemistry principles to the production of fluorinated compounds. eia.org This includes designing highly selective and durable catalysts to minimize waste and energy consumption, as well as developing processes that use safer chemicals and solvents.
Circular Economy: To address the end-of-life problem for fluorinated gases, a circular economy approach is essential. This involves developing technologies for the efficient separation and recycling of F-gases from mixtures. The use of fluorinated ionic liquids as reversible absorbents is one promising strategy being explored to recover valuable fluorochemicals, which would reduce the need for new production and minimize environmental emissions.
Life Cycle Assessment: The case of HFOs and TFA underscores the importance of a holistic life cycle assessment for new chemical products. While HFOs solve the GWP problem of their HFC predecessors, they introduce a new persistence problem. rsc.org Future research must balance the immediate benefits of a new technology against its long-term, and sometimes hidden, environmental impacts. rsc.org
Ultimately, research on this compound and related compounds is at the nexus of advanced materials science and pressing environmental imperatives. The continued development of efficient synthetic routes, high-performance catalysts, and sustainable end-of-life solutions will be crucial for harnessing the benefits of fluorinated chemistry while safeguarding the planet. researchgate.netacs.org
Innovation in Solvent Alternatives and Green Chemistry Applications
The principles of green chemistry encourage the use of safer solvents and the development of chemical processes that are more efficient and less hazardous. researchgate.net Fluorinated compounds are explored as potential "green solvents" due to their unique properties, such as thermal stability and chemical resistance. chemimpex.com While the direct large-scale use of this compound as a solvent is not widely documented, its derivatives and related structures show promise. For example, 2,2,3,3-Tetrafluoro-1,4-butanediol is noted for its effectiveness as a solvent in the synthesis of other fluorinated compounds and for its lower environmental impact compared to other fluorocarbons. chemimpex.com
A significant application of this compound and its derivatives in green chemistry is their use as precursors in catalytic synthesis. Research has focused on the dehydrohalogenation (removal of a hydrogen and a halogen atom) of compounds like 3-chloro-1,1,1,3-tetrafluorobutane to produce valuable fluoro-olefins. rsc.orgresearchgate.net These olefins are key building blocks for new polymers and refrigerants. The innovation lies in the use of highly selective catalysts, particularly nanoscopic metal fluorides, which can direct the reaction towards either dehydrofluorination or dehydrochlorination with high precision and conversion rates, even at relatively low temperatures. rsc.orgfu-berlin.de
For instance, high-surface-area aluminum fluoride (HS-AlF₃) has been shown to catalyze the dehydrofluorination of 3-chloro-1,1,1,3-tetrafluorobutane with over 99% conversion and 100% selectivity at just 200°C. rsc.org This represents a significant improvement over traditional methods that often require higher temperatures and are less selective, leading to unwanted byproducts. rsc.org The ability to tune the catalyst (e.g., using BaF₂ for dehydrochlorination) allows for controlled synthesis of specific target molecules. fu-berlin.de
Table 2: Catalytic Dehydrohalogenation of 3-chloro-1,1,1,3-tetrafluorobutane
| Catalyst | Reaction Type | Conversion | Selectivity | Temperature |
|---|---|---|---|---|
| HS-AlF₃ | Dehydrofluorination | >99% | 100% | 200°C |
| BaF₂ | Dehydrochlorination | High | High | ~350°C |
This table summarizes findings on the use of metal fluoride catalysts for selective synthesis. rsc.orgfu-berlin.de
These catalytic routes exemplify green chemistry principles by improving atom economy, reducing energy consumption, and minimizing waste, positioning this compound derivatives as important intermediates in sustainable chemical manufacturing.
Prospective Research Areas and Interdisciplinary Collaborations
The ongoing research into this compound and related compounds points toward several promising future directions that will likely require significant interdisciplinary collaboration.
A primary research area will continue to be the development of advanced catalysts for the selective transformation of hydrofluorocarbons. researchgate.net The success of nanoscopic metal fluorides opens the door for further exploration into novel catalytic materials. rsc.orgscite.ai This involves collaboration between:
Materials Science: To synthesize and characterize new nanomaterials with controlled particle sizes, surface areas, and compositions. rsc.org
Computational Chemistry: To model catalyst surfaces, predict reaction mechanisms, and understand the nature of active sites, thereby guiding the rational design of more efficient catalysts. fu-berlin.de
Catalysis and Chemical Engineering: To optimize reaction conditions, improve catalyst stability, and scale up processes for industrial application.
Another prospective area is the synthesis of novel, high-value chemicals from this compound and its derivatives. Research has demonstrated the synthesis of complex acetylene (B1199291) derivatives from tetrafluorobutane precursors, which can then be used in reactions like the Diels-Alder to create a variety of cyclic compounds. researchgate.net These products could find applications in:
Polymer Chemistry: As monomers for specialty fluoropolymers with unique thermal or chemical resistance properties.
Pharmaceuticals and Agrochemicals: Where the introduction of fluorine can significantly alter biological activity.
Materials for Electronics: Such as the development of novel cyanine dyes or materials for advanced batteries. scirp.orgresearchgate.net
The exploration of these applications will necessitate collaborations between organic synthesis chemists, polymer scientists, and experts in life sciences and electronics. For example, investigating the potential of tetrafluorobutane derivatives in biological systems would require joint efforts from chemists and biologists to synthesize and test new compounds. gtu.edu.tr Similarly, integrating new fluorinated materials into electronic devices is an endeavor for materials scientists and electrical engineers.
Finally, a continuous interdisciplinary effort involving atmospheric scientists, chemists, and policy experts will be needed to evaluate the environmental footprint (including GWP, atmospheric lifetime, and degradation products) of any new compound derived from this compound to ensure they represent truly sustainable alternatives. nist.govnist.gov
Q & A
Basic: What are the established synthetic routes for 1,1,1,3-Tetrafluorobutane, and what are their mechanistic considerations?
Methodological Answer:
The synthesis of this compound typically involves fluorination or dehydrochlorination of chlorinated precursors. For example, catalytic fluorination using HF with metal catalysts (e.g., Cr-based catalysts) can replace chlorine atoms in intermediates like 1,1,1,3-tetrachlorobutane. Dehydrochlorination methods, as seen in analogous compounds (e.g., 1,1,1,3-tetrachloropropane), utilize base-mediated elimination reactions to remove HCl and form double bonds, followed by selective hydrogenation to achieve saturation . Mechanistic studies should focus on reaction kinetics, catalyst selectivity, and byproduct analysis using GC-MS to optimize yield and purity.
Basic: How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure and purity of this compound?
Methodological Answer:
- ¹⁹F NMR : Distinct chemical shifts for CF₃ (~-70 ppm) and CF groups (~-120 to -180 ppm) confirm fluorination patterns. Splitting patterns reveal proximity to neighboring fluorine atoms.
- ¹H NMR : Protons adjacent to fluorine exhibit coupling (J~20-50 Hz), aiding in stereochemical assignment.
- IR Spectroscopy : Strong C-F stretches (1000-1400 cm⁻¹) and absence of O-H/N-H peaks verify purity.
Cross-referencing with computational simulations (e.g., DFT) enhances structural validation .
Advanced: What strategies can resolve contradictions in thermodynamic property measurements (e.g., vapor pressure) of this compound across different studies?
Methodological Answer:
Contradictions often arise from impurities, calibration errors, or inconsistent experimental conditions. To resolve discrepancies:
Standardized Protocols : Use high-purity samples (>99.5%) and validated equipment (e.g., static vapor pressure apparatus).
Cross-Validation : Compare data from multiple techniques (e.g., ebulliometry, gas saturation).
Error Analysis : Quantify uncertainties in temperature control (±0.1°C) and pressure measurements (±0.5 kPa).
Computational Modeling : Predict properties via equations of state (e.g., Peng-Robinson) and compare with experimental results .
Advanced: How does computational chemistry aid in predicting the reactivity and stability of this compound under varying experimental conditions?
Methodological Answer:
Density Functional Theory (DFT) simulations can model:
- Thermal Stability : Calculate bond dissociation energies (BDEs) for C-F and C-H bonds to predict decomposition pathways.
- Reactivity : Analyze frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to electrophilic/nucleophilic attacks.
- Solvent Effects : Use COSMO-RS models to predict solubility and solvation free energies in polar/non-polar solvents.
Validation via experimental kinetics (e.g., Arrhenius plots) ensures accuracy .
Basic: What experimental protocols are recommended for determining the solubility of this compound in polar vs. non-polar solvents?
Methodological Answer:
Gravimetric Method : Saturate solvents (e.g., water, hexane) with the compound, filter undissolved material, and measure mass loss after evaporation.
Headspace Gas Chromatography (HS-GC) : Quantify dissolved compound via vapor-phase concentration equilibration.
UV-Vis Spectroscopy : Use calibration curves for solvents with compatible absorbance profiles.
Ensure temperature control (±0.5°C) and account for volatility losses with sealed systems .
Advanced: What are the challenges in optimizing catalytic systems for the selective synthesis of this compound to minimize byproduct formation?
Methodological Answer:
Key challenges include:
- Catalyst Deactivation : Fluoride poisoning of metal catalysts (e.g., Cr₂O₃) can reduce activity. Mitigate via catalyst supports (e.g., AlF₃) or doping with rare-earth metals.
- Selectivity Control : Competing reactions (e.g., over-fluorination or C-C cleavage) require precise tuning of reaction temperature (120-180°C) and HF flow rates.
- Byproduct Analysis : Use in-situ FTIR or GC-MS to monitor intermediates like 1,3-difluorobutane and adjust parameters dynamically .
Basic: Which crystallographic techniques are most effective for elucidating the molecular geometry of fluorinated butanes like this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths (C-F: ~1.33 Å) and angles (∠F-C-F: ~109.5°) with high precision. Requires high-quality crystals grown via slow evaporation in inert solvents (e.g., dichloromethane).
- Powder XRD : Complement SCXRD for polycrystalline samples, using Rietveld refinement for phase identification.
- Electron Diffraction : Suitable for volatile compounds, providing gas-phase structural data .
Advanced: How can kinetic studies be designed to evaluate the decomposition pathways of this compound under thermal stress?
Methodological Answer:
Isothermal Thermolysis : Heat samples (200-400°C) in sealed ampoules and analyze products via GC-MS.
Time-Resolved Spectroscopy : Monitor decomposition intermediates (e.g., fluorinated alkenes) using FTIR or Raman.
Computational Kinetics : Model activation energies (Ea) for possible pathways (e.g., C-F vs. C-H bond cleavage) using transition state theory.
Compare experimental and theoretical rate constants to identify dominant mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
